3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol
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Overview
Description
3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound features a pyridine ring substituted with a bromomethyl group and an oxetane ring, making it a versatile building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol typically involves the bromination of a pyridine derivative followed by the formation of the oxetane ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted pyridine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and oxetane derivatives, which can be further utilized in organic synthesis and drug development .
Scientific Research Applications
3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol is unique due to its combination of a bromomethyl group and an oxetane ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of diverse organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-[6-(bromomethyl)pyridin-2-yl]oxetan-3-ol |
InChI |
InChI=1S/C9H10BrNO2/c10-4-7-2-1-3-8(11-7)9(12)5-13-6-9/h1-3,12H,4-6H2 |
InChI Key |
SKXMNFYBVINCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=CC(=N2)CBr)O |
Origin of Product |
United States |
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